molecular formula C27H29N3O3 B10878859 N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide

N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide

Cat. No.: B10878859
M. Wt: 443.5 g/mol
InChI Key: DIMZKRMDSYKNJQ-UHFFFAOYSA-N
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Description

N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of phenylalanine derivatives, followed by the introduction of phenylcarbonyl groups through acylation reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide include other phenylalanine derivatives and compounds with similar functional groups, such as:

  • N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)glycine
  • N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valine

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications across multiple fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

2-benzamido-N-[1-(diethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C27H29N3O3/c1-3-30(4-2)27(33)24(19-20-13-7-5-8-14-20)29-26(32)22-17-11-12-18-23(22)28-25(31)21-15-9-6-10-16-21/h5-18,24H,3-4,19H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

DIMZKRMDSYKNJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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